molecular formula C15H15NO5S B5497710 methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate

methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No.: B5497710
M. Wt: 321.3 g/mol
InChI Key: QIEDALLWQOZBSN-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H15NO4S. It is known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling, which is significant in various biological processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate typically involves the reaction of 3-amino benzoic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by directly targeting β-catenin, a key component of the Wnt signaling pathway. It binds to β-catenin, promoting its degradation via the proteasome pathway. This leads to the downregulation of Wnt target genes, inhibiting cell proliferation and inducing apoptosis in Wnt-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}benzoate
  • Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate is unique due to its methoxy group, which enhances its ability to inhibit Wnt/β-catenin signaling more effectively compared to its analogs. This makes it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-13-6-8-14(9-7-13)22(18,19)16-12-5-3-4-11(10-12)15(17)21-2/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEDALLWQOZBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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